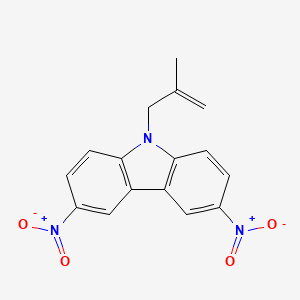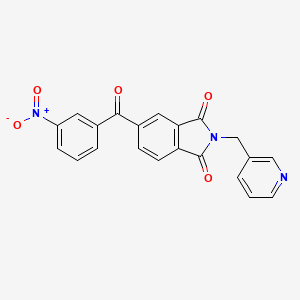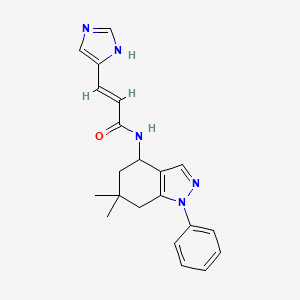
9-(2-methyl-2-propenyl)-3,6-dinitro-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-methyl-2-propenyl)-3,6-dinitro-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a carbazole core substituted with a 2-methyl-2-propenyl group and two nitro groups at positions 3 and 6.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methyl-2-propenyl)-3,6-dinitro-9H-carbazole typically involves the nitration of 9-(2-methyl-2-propenyl)carbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 3 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available carbazole. The initial step involves the alkylation of carbazole with 2-methyl-2-propenyl bromide in the presence of a base such as potassium carbonate. The resulting 9-(2-methyl-2-propenyl)carbazole is then subjected to nitration using a nitrating mixture to yield the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methyl-2-propenyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of 9-(2-formyl-2-propenyl)-3,6-dinitro-9H-carbazole or 9-(2-carboxy-2-propenyl)-3,6-dinitro-9H-carbazole.
Reduction: Formation of 9-(2-methyl-2-propenyl)-3,6-diamino-9H-carbazole.
Substitution: Formation of derivatives such as 9-(2-methyl-2-propenyl)-3-amino-6-nitro-9H-carbazole.
科学的研究の応用
Chemistry
In chemistry, 9-(2-methyl-2-propenyl)-3,6-dinitro-9H-carbazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.
Biology
The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of nitro groups and the carbazole core contribute to its bioactivity.
Medicine
Research has explored the use of carbazole derivatives in medicinal chemistry for the development of new therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and organic electronic materials. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 9-(2-methyl-2-propenyl)-3,6-dinitro-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carbazole core can intercalate with DNA, affecting its replication and transcription processes.
類似化合物との比較
Similar Compounds
9-(2-methyl-2-propenyl)carbazole: Lacks the nitro groups, making it less reactive in certain chemical reactions.
3,6-dinitrocarbazole: Lacks the 2-methyl-2-propenyl group, affecting
特性
IUPAC Name |
9-(2-methylprop-2-enyl)-3,6-dinitrocarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-10(2)9-17-15-5-3-11(18(20)21)7-13(15)14-8-12(19(22)23)4-6-16(14)17/h3-8H,1,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZTVWYWWWPOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide](/img/structure/B5958867.png)
![4-[(E)-C-methyl-N-(3-nitroanilino)carbonimidoyl]phenol](/img/structure/B5958872.png)

![methyl 5-[4-(5-{[methoxy(phenyl)acetyl]amino}-1H-pyrazol-1-yl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B5958896.png)

![3-imidazol-1-yl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;dihydrochloride](/img/structure/B5958914.png)
![1-(cyclopropylcarbonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B5958915.png)

![3,6-diamino-2-(4-fluorobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B5958929.png)
![3-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5958933.png)
![5-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B5958938.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5958942.png)

![3-methyl-N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B5958950.png)
